3-phenyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole 3-phenyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole
Brand Name: Vulcanchem
CAS No.: 2201703-44-6
VCID: VC11801762
InChI: InChI=1S/C21H17N3O3S/c25-20(24-10-8-16(13-24)26-21-22-9-11-28-21)15-6-7-18-17(12-15)19(27-23-18)14-4-2-1-3-5-14/h1-7,9,11-12,16H,8,10,13H2
SMILES: C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.4 g/mol

3-phenyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole

CAS No.: 2201703-44-6

Cat. No.: VC11801762

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

3-phenyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole - 2201703-44-6

Specification

CAS No. 2201703-44-6
Molecular Formula C21H17N3O3S
Molecular Weight 391.4 g/mol
IUPAC Name (3-phenyl-2,1-benzoxazol-5-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C21H17N3O3S/c25-20(24-10-8-16(13-24)26-21-22-9-11-28-21)15-6-7-18-17(12-15)19(27-23-18)14-4-2-1-3-5-14/h1-7,9,11-12,16H,8,10,13H2
Standard InChI Key FJQXWWYSQZBOSB-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Canonical SMILES C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct moieties:

  • 2,1-Benzoxazole Core: A fused bicyclic system with oxygen and nitrogen atoms at positions 1 and 2, respectively. The phenyl group at position 3 enhances aromatic stacking potential.

  • Pyrrolidine-Thiazole Substituent: A pyrrolidine ring (five-membered nitrogen heterocycle) at position 5, linked via a carbonyl group to the benzoxazole core. The pyrrolidine’s oxygen atom connects to a thiazole ring, a sulfur- and nitrogen-containing heterocycle known for bioactivity.

  • Phenyl Group: Attached to the benzoxazole core, contributing to hydrophobic interactions in biological systems .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₇N₃O₃S
Molecular Weight391.4 g/mol
IUPAC Name(3-Phenyl-2,1-benzoxazol-5-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Canonical SMILESC1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5

Stereochemical Considerations

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis involves multi-step organic reactions, typically proceeding as follows:

  • Benzoxazole Formation: Condensation of 2-aminophenol derivatives with carboxylic acid derivatives under dehydrating conditions.

  • Pyrrolidine-Thiazole Coupling: Introduction of the pyrrolidine-thiazole moiety via nucleophilic acyl substitution or amide coupling reagents (e.g., HATU, EDC).

  • Final Functionalization: Installation of the phenyl group through Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation.

Example Reaction Scheme

  • Step 1: Synthesis of 5-carboxy-3-phenyl-2,1-benzoxazole via cyclization of 2-hydroxy-3-phenylbenzamide with phosphoryl chloride.

  • Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.

  • Step 3: Coupling with 3-(thiazol-2-yloxy)pyrrolidine in the presence of triethylamine (Et₃N) to yield the final product.

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
5-Carboxy-3-phenyl-2,1-benzoxazoleCore structure precursor
3-(Thiazol-2-yloxy)pyrrolidineThiazole-pyrrolidine donor

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), pyrrolidine methylenes (δ 2.5–3.5 ppm), and thiazole protons (δ 6.8–7.1 ppm).

  • ¹³C NMR: Carbonyl resonance (δ ~170 ppm), benzoxazole carbons (δ 150–160 ppm), and thiazole carbons (δ 110–130 ppm).

Mass Spectrometry

  • High-Resolution MS: A molecular ion peak at m/z 391.4 (M⁺) confirms the molecular weight. Fragmentation patterns include loss of the thiazole-oxygen moiety (Δ m/z 101).

Infrared (IR) Spectroscopy

  • Key Absorptions: C=O stretch (~1680 cm⁻¹), C-O-C (benzoxazole) (~1250 cm⁻¹), and C-S (thiazole) (~680 cm⁻¹).

TargetPotential Effect
HDACsEpigenetic modulation
Topoisomerase IIDNA replication inhibition
COX-2Inflammation suppression

Pharmaceutical Development and Challenges

Druglikeness and ADMET Profile

  • Lipophilicity: Calculated LogP ~3.2 (moderate, favoring blood-brain barrier penetration).

  • Solubility: Poor aqueous solubility due to aromatic rings; may require prodrug strategies or nanoformulations.

  • Metabolic Stability: Susceptible to cytochrome P450-mediated oxidation at the pyrrolidine nitrogen.

Formulation Strategies

  • Nanoparticle Encapsulation: Lipid-based nanoparticles to enhance bioavailability.

  • Salt Formation: Hydrochloride or phosphate salts to improve solubility.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Modifying the phenyl group to electron-deficient or -rich substituents to enhance target affinity.

  • Exploring alternative heterocycles (e.g., pyridine instead of thiazole) to reduce off-target effects.

In Vivo Efficacy and Toxicity

  • Preclinical studies in rodent models to assess pharmacokinetics and maximum tolerated dose (MTD).

  • Screening for cardiotoxicity (hERG channel inhibition) and hepatotoxicity .

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